molecular formula C14H10ClFN2OS B2707728 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole CAS No. 956361-97-0

1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2707728
CAS No.: 956361-97-0
M. Wt: 308.76
InChI Key: CGOYDOLGTXOQMK-UHFFFAOYSA-N
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Description

1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole is an organic compound that features a benzothiophene core substituted with chloro and fluoro groups, and a pyrazole ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.

    Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a condensation reaction involving 3,5-dimethylpyrazole and a suitable electrophile such as benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chloro and fluoro substituents.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro and fluoro groups.

Scientific Research Applications

1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and fluoro substituents, along with the pyrazole ring, contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the 3,5-dimethylpyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c1-7-5-8(2)18(17-7)14(19)13-12(15)10-4-3-9(16)6-11(10)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOYDOLGTXOQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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